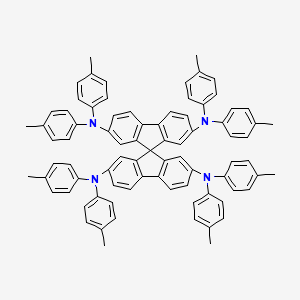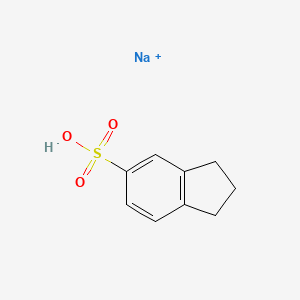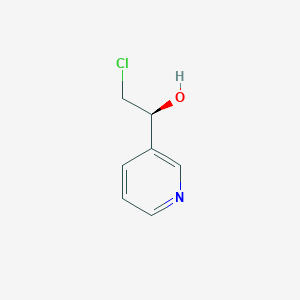
(S)-3-(1-hydroxy-2-chloroethyl)-pyridine
Übersicht
Beschreibung
(S)-2-Chloro-1-(3-pyridyl)ethanol is used in the synthetic preparation of chiral amino(pyridinyl)ethanol via lipase-mediated kinetic resolution.
Wissenschaftliche Forschungsanwendungen
Degradation in Drinking Water
One significant application of pyridine derivatives is in the degradation of contaminants in drinking water. A study highlighted the use of a dielectric barrier discharge (DBD) system for removing pyridine, a type of nitrogen heterocyclic compound, from drinking water. This system leveraged the strong oxidizing power of ozone and hydroxyl radicals to degrade pyridine, resulting in intermediate products like 3-hydroxyl pyridine and the removal of nitrogen to form nitrate. This research demonstrates the potential of DBD ionization discharge in treating nitrogen heterocyclic compounds in water, thereby contributing to water purification technologies (Li et al., 2017).
Spectroscopic Analysis
Pyridine derivatives also play a role in spectroscopic studies. The infrared and ultraviolet spectra of pyridine N-oxide derivatives have been analyzed, revealing the solvent effect in different environments due to hydrogen bonding. These studies provide insights into the molecular structure and interactions of pyridine derivatives, contributing to a better understanding of their chemical properties (Ghersetti et al., 1969).
Enantioselective Synthesis in Catalysis
Enantioselective synthesis using pyridine derivatives has been explored for the production of optically active 4-chloro derivatives. This involves using enzymes like lipases and oxidoreductases in bioreductions. Such compounds have applications as enantioselective nucleophilic catalysts in the stereoselective construction of quaternary centers, showing the role of pyridine derivatives in asymmetric catalysis (Busto et al., 2006).
Synthesis of Chloro Compounds
Pyridine derivatives are used in the synthesis of chloro compounds from bromo derivatives in π-deficient series like pyridine and quinoline. This application demonstrates the versatility of pyridine derivatives in organic synthesis, particularly in the transformation of molecular structures (Mongin et al., 1996).
Conformational Equilibrium Studies
Research into the conformational equilibrium of 3-hydroxy-pyridine, a related compound, reveals insights into molecular structure and behavior. Understanding the stability and orientation of various forms contributes to the broader knowledge of pyridine derivatives in different states (Sánchez et al., 2007).
Hydrogen Bonding and Molecular Structure
Studies on hydrogen bonding in pyridine derivatives, such as 3-chloro-5-hydroxy-2,6-dimethylpyridine, provide valuable information on molecular interactions and structure. Such research is fundamental in understanding the chemical and physical properties of these compounds (Hanuza et al., 1997).
Eigenschaften
IUPAC Name |
(1S)-2-chloro-1-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBCRIBFOZSPJL-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


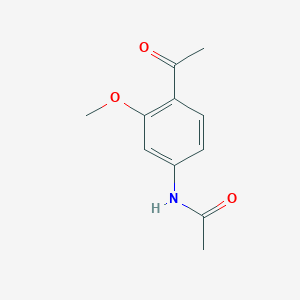
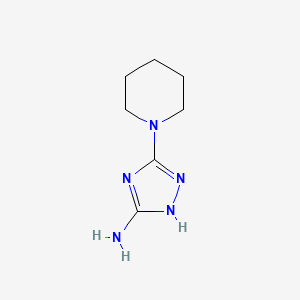

![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)
![2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one](/img/structure/B3142906.png)
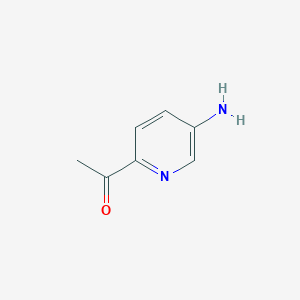
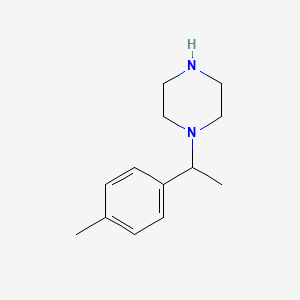
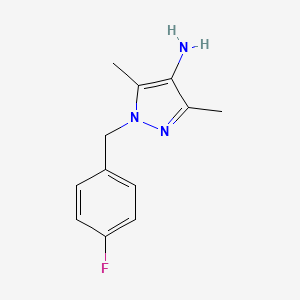


![N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B3142947.png)

